2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate
Overview
Description
2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate is an organic compound with the molecular formula C16H25NO3. It is known for its applications in the pharmaceutical industry, particularly as an impurity reference material for respiratory drugs . This compound is characterized by its unique structure, which includes a diethylamino group, an ethoxy group, and a phenylacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate typically involves the reaction of diethylaminoethanol with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, including HPLC and NMR spectroscopy, are employed to verify the identity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield diethylaminoethanol and phenylacetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Diethylaminoethanol and phenylacetic acid.
Oxidation: Carboxylic acids or ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially modulating their activity. The phenylacetate moiety may also play a role in the compound’s overall biological effects. Detailed studies on the molecular pathways and targets are necessary to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar structure but with a dimethylamino group instead of a diethylamino group.
2-[2-(Dimethylamino)ethyl]methylaminoethanol: Contains both dimethylamino and methylamino groups.
2-(Diethylamino)ethanol: Lacks the phenylacetate moiety.
Uniqueness
2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate is unique due to the presence of both the diethylamino group and the phenylacetate moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and research .
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-3-17(4-2)10-11-19-12-13-20-16(18)14-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLWHTMFRLINOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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